molecular formula C10H8Cl2N2OS B3274724 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine CAS No. 612802-16-1

4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine

Cat. No.: B3274724
CAS No.: 612802-16-1
M. Wt: 275.15 g/mol
InChI Key: GFSXHILIKBSMEL-UHFFFAOYSA-N
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Description

4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine is a chemical compound that features a thiazole ring substituted with an amine group and a phenoxymethyl group that is further substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine typically involves the reaction of 2,4-dichlorophenol with a thiazole derivative. The process may include the following steps:

    Formation of the Phenoxymethyl Intermediate: 2,4-Dichlorophenol reacts with formaldehyde under basic conditions to form 2,4-dichlorophenoxymethanol.

    Thiazole Ring Formation: The phenoxymethyl intermediate is then reacted with a thiazole derivative in the presence of a suitable base to form the desired thiazol-2-ylamine compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenoxymethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.

    Coupling Reactions: The amine group can engage in coupling reactions with various electrophiles to form new C-N bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxymethyl derivatives, while oxidation and reduction reactions may lead to altered thiazole ring structures.

Scientific Research Applications

4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichloro-phenoxymethyl)-benzoic acid: Similar in structure but contains a benzoic acid moiety instead of a thiazole ring.

    2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzimidazole: Contains a benzimidazole ring instead of a thiazole ring.

Uniqueness

4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine is unique due to the presence of both a thiazole ring and a phenoxymethyl group with dichloro substitution. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c11-6-1-2-9(8(12)3-6)15-4-7-5-16-10(13)14-7/h1-3,5H,4H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSXHILIKBSMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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